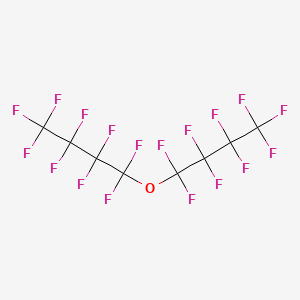

Ether, bis(nonafluorobutyl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including bis(nonafluorobutyl) ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction . For bis(nonafluorobutyl) ether, the synthesis can be achieved by reacting perfluorobutyryl fluoride with a carbonate alkylating agent in the presence of potassium hydroxide and potassium fluoride as catalysts . The reaction typically occurs in two phases: a low-temperature phase at around -20°C for 2 to 4 hours, followed by a high-temperature phase between 200°C to 250°C for 9 to 10 hours .

Industrial Production Methods: Industrial production of bis(nonafluorobutyl) ether often follows similar synthetic routes but on a larger scale. The process emphasizes sustainability by avoiding organic solvents and using eco-friendly catalysts . This green synthesis method not only reduces environmental impact but also simplifies the handling and purification of the final product .

化学反応の分析

Types of Reactions: Bis(nonafluorobutyl) ether primarily undergoes cleavage reactions when exposed to strong acids. The most common reaction is the cleavage of the C–O bond, which can occur via SN2, SN1, or E1 mechanisms depending on the conditions and substituents attached to the ether .

Common Reagents and Conditions: The cleavage of bis(nonafluorobutyl) ether typically involves aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI), which protonate the ether oxygen to form a good leaving group . This leads to the formation of alcohol and alkyl halide products .

Major Products: The major products formed from the cleavage of bis(nonafluorobutyl) ether are alcohols and alkyl halides. For example, the reaction with HI would yield nonafluorobutyl alcohol and nonafluorobutyl iodide .

科学的研究の応用

Bis(nonafluorobutyl) ether has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, bis(nonafluorobutyl) ether is used as a solvent due to its high chemical stability and inertness . It is also employed in the synthesis of other fluorinated compounds and as a reagent in various organic reactions .

Biology and Medicine: In biology and medicine, bis(nonafluorobutyl) ether is utilized in the development of non-flammable liquid electrolytes for safe batteries . Its unique properties enhance the stability and performance of these electrolytes, making them suitable for use in medical devices and other sensitive applications .

Industry: Industrially, bis(nonafluorobutyl) ether is used as a cleaning agent and insulating fluid due to its non-toxic nature and excellent thermal stability . It is also employed in the production of lithium batteries, where it improves interfacial resistance, charge-discharge efficiency, and cycle life .

作用機序

The mechanism by which bis(nonafluorobutyl) ether exerts its effects primarily involves its interaction with other molecules through its ether oxygen. In acidic conditions, the ether oxygen is protonated, forming a good leaving group that can be eliminated in various reaction mechanisms . This protonation and subsequent cleavage are crucial for its role as a reagent in organic synthesis and its application in battery technology .

類似化合物との比較

Similar Compounds: Similar compounds to bis(nonafluorobutyl) ether include other perfluorinated ethers such as perfluoro-1-butoxybutane and perfluorodibutyl ether . These compounds share similar chemical structures and properties, including high thermal and chemical stability .

Uniqueness: What sets bis(nonafluorobutyl) ether apart from its similar compounds is its specific molecular structure, which provides unique advantages in certain applications. For example, its use in non-flammable liquid electrolytes for batteries is particularly notable due to its ability to enhance safety and performance without compromising on stability .

特性

CAS番号 |

308-48-5 |

|---|---|

分子式 |

C8F18O |

分子量 |

454.06 g/mol |

IUPAC名 |

1,1,1,2,2,3,3,4,4-nonafluoro-4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)butane |

InChI |

InChI=1S/C8F18O/c9-1(10,5(17,18)19)3(13,14)7(23,24)27-8(25,26)4(15,16)2(11,12)6(20,21)22 |

InChIキー |

LOJJTTDNNWYSGX-UHFFFAOYSA-N |

正規SMILES |

C(C(C(F)(F)F)(F)F)(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)

![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)

![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)